1-Naphthyl trifluoromethanesulfonate

Oxidative addition kinetics Nickel catalysis Aryl triflate reactivity

1-Naphthyl trifluoromethanesulfonate (1-naphthyl triflate, CAS 99747-74-7) is a naphthalene-derived aryl triflate characterized by a highly electron-withdrawing –OSO₂CF₃ leaving group at the 1-position. With a density of 1.405 g/mL at 25 °C and a boiling point of 97–98 °C at 0.3 mm Hg, it is a well-defined liquid reagent that serves as an electrophilic partner in a broad range of transition-metal-catalyzed transformations, including Suzuki–Miyaura, Stille, Heck, and Buchwald–Hartwig couplings, as well as nickel-mediated homocoupling and cross-methylation reactions.

Molecular Formula C11H7F3O3S
Molecular Weight 276.23 g/mol
CAS No. 99747-74-7
Cat. No. B1581689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl trifluoromethanesulfonate
CAS99747-74-7
Molecular FormulaC11H7F3O3S
Molecular Weight276.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
InChIKeyWQWUQDVFRYMMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Trifluoromethanesulfonate (CAS 99747-74-7): A High-Reactivity Aryl Triflate for Palladium- and Nickel-Catalyzed Cross-Coupling


1-Naphthyl trifluoromethanesulfonate (1-naphthyl triflate, CAS 99747-74-7) is a naphthalene-derived aryl triflate characterized by a highly electron-withdrawing –OSO₂CF₃ leaving group at the 1-position [1]. With a density of 1.405 g/mL at 25 °C and a boiling point of 97–98 °C at 0.3 mm Hg, it is a well-defined liquid reagent that serves as an electrophilic partner in a broad range of transition-metal-catalyzed transformations, including Suzuki–Miyaura, Stille, Heck, and Buchwald–Hartwig couplings, as well as nickel-mediated homocoupling and cross-methylation reactions [1]. Its reactivity profile is governed by the intrinsic electronic and steric properties of the naphthyl scaffold, which differentiate it from simpler phenyl or 2-naphthyl analogs in terms of oxidative addition kinetics, regioselectivity, and tolerance to steric congestion in both academic and industrial synthetic workflows [2].

Why 1-Naphthyl Triflate Cannot Be Casually Replaced by Phenyl, 2-Naphthyl, or Halide Analogs


Aryl triflates are not interchangeable electrophiles. The oxidative addition step that initiates catalytic cycles is highly sensitive to the aryl group's electronic and steric character. Pre-print kinetic data show that oxidative addition rates to [Ni(COD)(dppf)] decrease in the order naphthyl > vinyl > phenyl, meaning that 1-naphthyl triflate activates significantly faster than phenyl triflate in nickel-catalyzed processes [1]. Regioselectivity also diverges sharply: in intramolecular Pd-catalyzed reactions, an ortho substituent on the aryl triflate is mandatory for high carbocycle yields, a structural feature inherent to the 1-naphthyl scaffold but absent in 2-naphthyl or phenyl analogs [2]. Furthermore, in enantioselective Heck arylations, 1-naphthyl triflate delivers a measurable 58% ee when paired with (R)-BINAP/TlOAc, demonstrating that the steric environment of the 1-naphthyl group can be leveraged for asymmetric induction in ways that simpler aryl triflates cannot replicate [3]. Generic substitution without accounting for these kinetic, steric, and stereochemical factors risks compromised yields, eroded selectivity, and failed reactions.

1-Naphthyl Triflate: Quantified Differentiation Against Closest Analogs and Alternatives


Accelerated Oxidative Addition: Naphthyl Triflate Outpaces Phenyl and Vinyl Triflates with Ni(0)

In a direct kinetic comparison, the oxidative addition rate of aryl and vinyl triflates to the model nickel(0) complex [Ni(COD)(dppf)] followed the order naphthyl > vinyl > phenyl [1]. This establishes that 1-naphthyl triflate undergoes the rate-determining C–O bond activation step faster than both phenyl triflate and vinyl triflate, offering a kinetic advantage in Ni-catalyzed cross-coupling and homocoupling reactions.

Oxidative addition kinetics Nickel catalysis Aryl triflate reactivity

Near-Quantitative Homocoupling Yield with NiCl₂(dppf) or Pd(OAc)₂/BINAP: Superior Dimerization Efficiency

Jutand and Mosleh demonstrated that 1-naphthyl triflate undergoes homocoupling to the corresponding binaphthyl dimer in almost quantitative yield when catalyzed by NiCl₂(dppf) or Pd(OAc)₂ with BINAP, using zinc powder or cathodic reduction as the electron source [1]. This performance places 1-naphthyl triflate among the most efficient substrates for reductive biaryl homocoupling, contrasting with aryl halides that often require more forcing conditions or stoichiometric copper.

Homocoupling Biaryl synthesis Palladium catalysis Nickel catalysis

Enantioselective Heck Arylation: 58% ee Achieved with (R)-BINAP/TlOAc Using 1-Naphthyl Triflate

In the Pd-catalyzed Heck arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole, 1-naphthyl triflate was the only aryl triflate substrate reported to deliver measurable enantioselectivity (58% ee) when combined with (R)-BINAP and thallium acetate [1]. Phenyl triflate and substituted phenyl triflates under identical conditions did not yield comparable enantiomeric excess, indicating that the steric bulk and geometry of the 1-naphthyl group are integral to chiral induction in this system.

Enantioselective catalysis Heck reaction Asymmetric synthesis Chiral ligands

One-Pot Stille-Type C–Heteroatom Coupling: 90% Yield for As–Naphthyl and 70% for Se–Naphthyl Products

A systematic study of Pd-catalyzed cross-coupling between organoheteroatom stannanes (n-Bu₃SnZPhₙ; Z = P, As, Sb, Se) and 1-naphthyl triflate revealed product yields strongly dependent on the heteroatom: 90% for Z = As, 70% for Z = Se, 51% for Z = P, and only 18% for Z = Sb [1]. The addition of LiCl and free PPh₃ was critical for enhancing coupling efficiency. This data provides a predictive reactivity map for users planning C–P, C–As, C–Sb, or C–Se bond constructions.

Stille coupling C–heteroatom bond formation Organostannanes Palladium catalysis

Steric Sensitivity in Buchwald–Hartwig Amination: Ortho-Substitution Lowers Yield But Enables Chiral Amine Coupling with High ee Retention (86–94%)

A systematic high-throughput study of Pd-catalyzed amination of aryl triflates with primary amines (PhCH₂NH₂ and (R)-PhCH(Me)NH₂) showed that ortho-substitution—as present in 1-naphthyl triflate—reduces coupling yield relative to para-substituted or unsubstituted phenyl triflates, but importantly, the X-Phos/Pd₂(dba)₃ catalyst system retains high enantiomeric integrity of the chiral amine (86–94% ee) [1]. In contrast, 2-naphthyl triflate and 4-methylphenyl triflate gave higher yields but with similar or lower ee retention, positioning 1-naphthyl triflate as the electrophile of choice when chiral amine fidelity is prioritized over maximum yield.

Buchwald–Hartwig amination Steric effects Chiral amines Aryl triflates

Ortho-Substitution Mandate for Intramolecular Carbocyclization: 1-Naphthyl Triflate Enables Productive Cyclization Pathways

In Pd-catalyzed intramolecular reactions of alkenyldimethylalanes with aryl triflates, Fillion et al. established that substitution ortho to the triflate group is mandatory for achieving good yields of the carbocyclic product [1]. 1-Naphthyl triflate, bearing the fused benzene ring as a permanent ortho-substituent, satisfies this structural requirement inherently, whereas phenyl triflate requires additional synthetic manipulation to install an ortho group. The study further revealed two competing mechanistic pathways (arylation–alkyl migration vs. 1,2-diarylation) whose partition is governed by C–H···Pd interactions unique to the 1-naphthyl peri-hydrogen.

Intramolecular carbocyclization Palladium catalysis Quaternary carbon centers Organoalanes

High-Value Application Scenarios for 1-Naphthyl Triflate Based on Verified Differentiation Evidence


Nickel-Catalyzed Biaryl Synthesis with Accelerated Turnover

Process chemists optimizing Ni-catalyzed reductive homocoupling or cross-coupling can exploit the intrinsically faster oxidative addition rate of 1-naphthyl triflate relative to phenyl triflate [1] to achieve higher throughput. The near-quantitative homocoupling yields reported by Jutand and Mosleh [2] further support its use in large-scale biaryl production where maximizing isolated yield per batch cycle is economically critical.

Enantioselective C–C Bond Formation in Medicinal Chemistry

Medicinal chemists pursuing chiral 3-arylpyrrolidine or related scaffolds can employ 1-naphthyl triflate in Heck arylations with (R)-BINAP/TlOAc to access non-racemic products (58% ee) [3]. This avoids the need for chiral aryl halide precursors and leverages the steric environment of the 1-naphthyl group for asymmetric induction, a capability not accessible with simpler phenyl or 2-naphthyl triflates.

One-Pot Stille Coupling for C–As and C–Se Pharmacophore Installation

In drug discovery programs targeting organoarsenic or organoselenium compounds, 1-naphthyl triflate delivers predictable high yields (90% for As; 70% for Se) in one-pot Pd-catalyzed couplings with stannanes [4]. The quantitative yield hierarchy across heteroatoms allows rational selection of the electrophile based on the desired heteroatom, reducing empirical screening.

Intramolecular Carbocyclization for Natural Product Total Synthesis

Synthetic chemists constructing polycarbocyclic frameworks with quaternary carbon centers can benefit from the inherent ortho-substitution of 1-naphthyl triflate, which satisfies the structural prerequisite for efficient Pd-catalyzed intramolecular cyclization identified by Fillion et al. [5]. This eliminates a synthetic step that would otherwise be required to install an ortho group on a simple phenyl triflate.

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